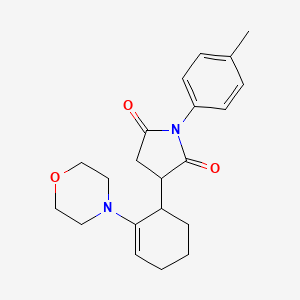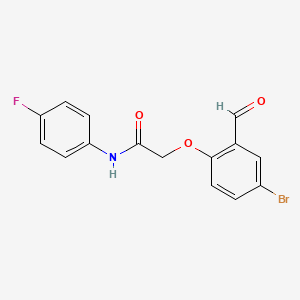
2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine and fluorine atoms and the formation of the acetamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the acetamide group. These groups are often involved in various chemical reactions. For example, bromine atoms are often good leaving groups, and acetamide groups can participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of novel compounds related to 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide have been a focus in research. For example, Yang Man-li (2008) reported the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, highlighting the ongoing interest in developing new compounds with potential applications in various fields (Yang Man-li, 2008).
Pharmaceutical Intermediates
Compounds like N-(2-Hydroxyphenyl)acetamide, which are intermediates in the synthesis of antimalarial drugs, indicate the pharmaceutical relevance of similar compounds. Research by Deepali B Magadum and G. Yadav (2018) on chemoselective acetylation involving similar structures demonstrates the pharmaceutical applications of these compounds (Deepali B Magadum & G. Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Properties
Research into the pharmacological properties of similar compounds has revealed potential anticancer, anti-inflammatory, and analgesic activities. P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2016) synthesized derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, finding activities comparable to standard drugs (P. Rani et al., 2016).
Photoreactions in Pharmaceuticals
Studies on photoreactions of pharmaceuticals involving similar structures have been conducted. For example, Y. Watanabe, S. Fukuyoshi, and A. Oda (2015) investigated the photoreactions of flutamide, highlighting the importance of understanding the photostability and phototoxicity of pharmaceutical compounds (Y. Watanabe, S. Fukuyoshi & A. Oda, 2015).
Effects on Environmental Pollutants
Research by Yanyun Li et al. (2015) on the effects of halides in the degradation of acetaminophen under UV/H2O2 treatment showcases the environmental relevance of related compounds in water and wastewater treatment (Yanyun Li et al., 2015).
Fluorescent Probing and Imaging
The development of fluorescent probes and imaging agents is another important application. Ming-Rong Zhang et al. (2003) synthesized radioligands for peripheral benzodiazepine receptors, demonstrating the use of similar compounds in imaging and diagnostic applications (Ming-Rong Zhang et al., 2003).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific nature of the bromine and fluorine atoms it contains. These atoms are often associated with specific safety considerations. For example, many bromine-containing compounds are irritants or corrosives .
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Eigenschaften
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZEQBMSUHTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

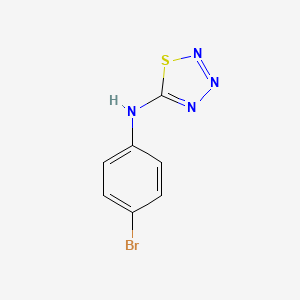

![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)
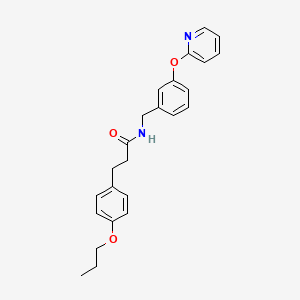


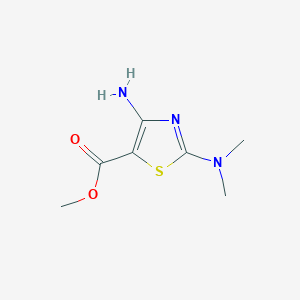
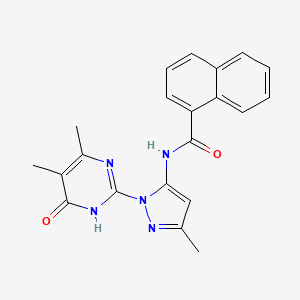
![3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751582.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2751586.png)
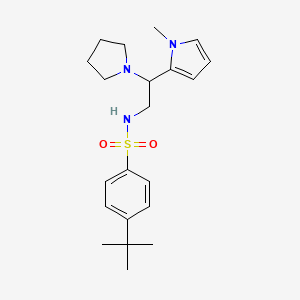
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2751589.png)
